molecular formula C4H9BrO2 B1593573 4-Bromobutane-1,2-diol CAS No. 33835-83-5

4-Bromobutane-1,2-diol

Cat. No. B1593573
CAS RN: 33835-83-5
M. Wt: 169.02 g/mol
InChI Key: FTJWOSANAYUMMU-UHFFFAOYSA-N
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Description

4-Bromobutane-1,2-diol is a chemical compound with the molecular formula C4H9BrO2 and a molecular weight of 169.02 . It is also known as 4-bromo-1,2-Butanediol .


Molecular Structure Analysis

The molecular structure of 4-Bromobutane-1,2-diol consists of a butane backbone with a bromine atom attached to the fourth carbon and hydroxyl groups attached to the first and second carbons . The structure can be represented in various ways, including Lewis structures, condensed formulas, and skeletal formulas .


Physical And Chemical Properties Analysis

4-Bromobutane-1,2-diol has a predicted boiling point of 288.8±30.0 °C and a predicted density of 1.638±0.06 g/cm3 . It’s important to note that these are predicted values and may vary under different conditions .

Scientific Research Applications

Application in Solid Supramolecular Adsorption Materials

  • Guest-induced Amorphous-to-Crystalline Transformation: A study by Wu et al. (2022) discusses a solid supramolecular adsorption material, BrP[5]L, capable of separating 1-/2-bromoalkane isomers with high selectivity. This material has significant implications in fundamental research and industrial applications, offering a distinct approach to the separation of haloalkane isomers (Wu et al., 2022).

Research in Physical Chemistry

  • Proton Tunneling in Gas-Phase Cations: Keister et al. (1998) explored the dissociation dynamics of 2-bromobutane ions, revealing insights into the proton transfer and tunneling processes. This research is pertinent to understanding the molecular behavior of bromobutane cations, contributing to the broader field of physical chemistry (Keister et al., 1998).

Advances in Organic Chemistry

  • Improvements in 1-Bromobutane Synthesis: Wu-ta (2014) discussed modifications in the synthesis process of 1-bromobutane, enhancing reaction efficiency and simplifying the procedure. This research offers valuable insights into the optimization of organic synthesis methods (Wu-ta, 2014).

Electrochemistry Applications

  • Electrochemical Reduction of 1,4-Dihalobutanes: A study by Pritts and Peters (1995) delved into the electrochemical behavior of various dihalobutanes, including 1,4-dibromobutane. Their research contributes to understanding the electrochemical processes and potential applications in this area (Pritts & Peters, 1995).

Enantioselective Surface Chemistry

  • Study on Chiral R-2-Bromobutane: Research by Rampulla et al. (2006) investigated the enantioselective surface chemistry of chiral R-2-bromobutane on specific copper surfaces. This study is pivotal in understanding the interaction of chiral molecules with metallic surfaces, which has applications in stereoselective catalysis and surface science (Rampulla et al., 2006).

Applications in Polarography

  • Polarography of Dibromobutane Isomers: McKeon (1962) explored the polarographic behavior of meso and racemic 1,4-dihydroxy-2,3-dibromobutane. This research provides insights into the electrochemical characteristics of these compounds, relevant to the field of analytical chemistry (McKeon, 1962).

properties

IUPAC Name

4-bromobutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJWOSANAYUMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobutane-1,2-diol

CAS RN

33835-83-5
Record name 1, 4-bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Vryonidis, I Karlsson, J Aasa… - Chemical Research …, 2022 - ACS Publications
Analytical methods and tools for the characterization of the human exposome by untargeted mass spectrometry approaches are advancing rapidly. Adductomics methods have been …
Number of citations: 2 pubs.acs.org
P Ćwiek, Z Leni, F Salm, V Dimitrova… - Oncotarget, 2015 - ncbi.nlm.nih.gov
Medulloblastoma (MB) is the most common malignant brain tumor in children and is associated with a poor outcome. cMYC amplification characterizes a subgroup of MB with very poor …
Number of citations: 27 www.ncbi.nlm.nih.gov

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